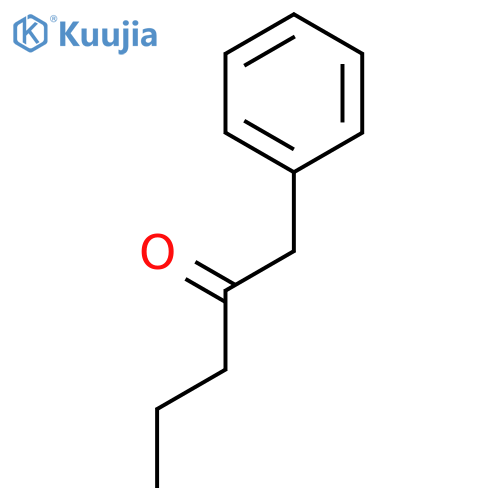

Cas no 6683-92-7 (1-Phenyl-2-pentanone)

1-Phenyl-2-pentanone 化学的及び物理的性質

名前と識別子

-

- 1-Phenylpentan-2-one

- 1-Phenyl-2-pentanone

- 2-Pentanone, 1-phenyl-

- 36VW7X5C4P

- NFKAWBGFIMBUMB-UHFFFAOYSA-N

- Benzyl propyl ketone

- 1-phenylpentanone

- n-Butylphenylketone

- Propyl-benzyl-keton

- benzyl-propyl-ketone

- 1-phenyl-pentan-2-one

- BENZYL-n-PROPYL KETONE

- TRA0038763

- NE20185

- VZ21624

- AK113874

- U242

- DS-6354

- o-toluoylchloride

- UNII-36VW7X5C4P

- EINECS 229-726-8

- F19922

- CS-W016112

- A835562

- AI3-24761

- EN300-64980

- MFCD00027142

- NS00036073

- 6683-92-7

- DTXSID70216954

- FT-0636235

- AKOS010016483

- SCHEMBL107900

- Q27256592

- AMY23646

- Z513733628

- 1-Phenyl-2-pentanone; Benzyl propyl ketone

- DB-054968

- DTXCID00139445

-

- MDL: MFCD00027142

- インチ: 1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3

- InChIKey: NFKAWBGFIMBUMB-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 162.10400

- どういたいしつりょう: 162.104465066 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.1

- 互変異性体の数: 3

- ぶんしりょう: 162.23

じっけんとくせい

- 色と性状: 使用できません

- PSA: 17.07000

- LogP: 2.59830

- ようかいせい: 使用できません

1-Phenyl-2-pentanone セキュリティ情報

1-Phenyl-2-pentanone 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Phenyl-2-pentanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64980-0.5g |

1-phenylpentan-2-one |

6683-92-7 | 95.0% | 0.5g |

$54.0 | 2025-03-21 | |

| Apollo Scientific | OR962924-5g |

1-Phenylpentan-2-one |

6683-92-7 | 95% | 5g |

£124.00 | 2025-02-20 | |

| Enamine | EN300-64980-10g |

1-phenylpentan-2-one |

6683-92-7 | 95% | 10g |

$351.0 | 2023-08-31 | |

| Enamine | EN300-64980-0.1g |

1-phenylpentan-2-one |

6683-92-7 | 95.0% | 0.1g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-64980-0.25g |

1-phenylpentan-2-one |

6683-92-7 | 95.0% | 0.25g |

$34.0 | 2025-03-21 | |

| abcr | AB118519-5 g |

1-Phenyl-2-pentanone; 98% |

6683-92-7 | 5g |

€280.20 | 2022-03-05 | ||

| abcr | AB118519-10 g |

1-Phenyl-2-pentanone; 98% |

6683-92-7 | 10g |

€453.80 | 2022-03-05 | ||

| TRC | P335855-1g |

1-Phenyl-2-pentanone |

6683-92-7 | 1g |

$ 138.00 | 2023-09-06 | ||

| TRC | P335855-10g |

1-Phenyl-2-pentanone |

6683-92-7 | 10g |

$ 305.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P69490-5g |

1-Phenylpentan-2-one |

6683-92-7 | 5g |

¥1286.0 | 2021-09-08 |

1-Phenyl-2-pentanone 関連文献

-

1. Thermal reaction of diastereomeric benzocyclobutenols. Evidence for reversible opening of 1,2-dihydrobenzocyclobutenols to hydroxy-o-xylylenesEtsuya Kawata,Masaichi Saito,Michikazu Yoshioka J. Chem. Soc. Perkin Trans. 1 2000 1015

-

2. Regioselective indolization of unsymmetrical phenylhydrazones by reaction, at room temperature, with PCl3Graziano Baccolini,Giuseppe Bartoli,Emanuela Marotta,Paolo E. Todesco J. Chem. Soc. Perkin Trans. 1 1983 2695

-

Ahmad Zaki,Youssef Iskander J. Chem. Soc. 1943 68

-

Yin-Yin Hsu,Sheng-Qi Luo,Bor-Cherng Hong,Su-Ying Chien Org. Biomol. Chem. 2022 20 3292

-

Tanja Knaus,Wesley B?hmer,Francesco G. Mutti Green Chem. 2017 19 453

-

Yulia A. Konik,Marina Kudrjashova,Nele Konrad,Sandra Kaabel,Ivar J?rving,Margus Lopp,Dzmitry G. Kananovich Org. Biomol. Chem. 2017 15 4635

-

7. An overview of recent developments in the analytical detection of new psychoactive substances (NPSs)Jamie P. Smith,Oliver B. Sutcliffe,Craig E. Banks Analyst 2015 140 4932

-

Fiona McKerlie,Iain M. Rudkin,Graham Wynne,David J. Procter Org. Biomol. Chem. 2005 3 2805

-

Lingkai Kong,Mengdan Wang,Ye Wang,Bo Song,Yajie Yang,Qiyi Yao,Yanzhong Li Chem. Commun. 2018 54 11009

1-Phenyl-2-pentanoneに関する追加情報

1-Phenyl-2-pentanone (CAS No. 6683-92-7): A Versatile Building Block in Pharmaceutical and Materials Science

1-Phenyl-2-pentanone, also known as CAS No. 6683-92-7, is a multifunctional ketone compound that has garnered significant attention in both pharmaceutical research and materials science. This compound, characterized by its aromatic ring and aliphatic chain, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, biocompatible material development, and green chemistry applications. The unique structural features of 1-Phenyl-2-pentanone enable it to participate in diverse chemical reactions, making it a valuable asset in synthetic organic chemistry.

The molecular formula of 1-Phenyl-2-pentanone is C10H12O, with a molecular weight of approximately 152.21 g/mol. Its chemical structure consists of a benzene ring connected to a pentanone group, creating a hybrid of aromatic and aliphatic functionalities. This structural duality allows the compound to exhibit both electrophilic and nucleophilic properties, which are essential for its reactivity in organic synthesis. The physical properties of 1-Phenyl-2-pentanone include a boiling point of around 220°C and a melting point of approximately 55°C, making it suitable for use in controlled reaction conditions.

Recent advancements in computational chemistry have provided deeper insights into the reaction mechanisms of 1-Phenyl-2-pentanone. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of targeted drug molecules. Researchers utilized 1-Phenyl-2-pentanone as a key intermediate to develop selective inhibitors for protease enzymes, which are implicated in various neurodegenerative diseases. This application underscores the compound's role in drug discovery and its potential to address unmet medical needs.

In the field of materials science, 1-Phenyl-2-pentanone has been explored for its photophysical properties. A 2023 paper in *Advanced Materials* reported that the compound exhibits fluorescence under specific excitation wavelengths, making it a candidate for optoelectronic devices. The aromatic ring of 1-Phenyl-3-pentanone (a related compound) contributes to its electron delocalization, which enhances light emission efficiency. These properties have sparked interest in its application for organic light-emitting diodes (OLEDs).

1-Phenyl-2-pentanone is also being investigated for its biocompatibility in nanomaterial synthesis. A 2023 study in *ACS Nano* highlighted its use as a ligand in the creation of nanoparticles with enhanced drug delivery capabilities. The aliphatic chain of the compound facilitates surface functionalization, allowing for the controlled release of therapeutic agents. This application is particularly relevant in targeted drug delivery systems, where precise control over drug release profiles is critical.

From a synthetic chemistry perspective, 1-Phenyl-2-pentanone is a versatile building block that can undergo various reaction pathways. For instance, it can participate in C–C bond formation reactions such as aldol condensations and Michael additions. These reactions are fundamental in the synthesis of complex organic molecules. The electrophilic nature of the ketone group makes it an ideal electrophile in nucleophilic substitution reactions.

Recent green chemistry initiatives have also focused on the sustainable synthesis of 1-Phenyl-2-pentanone. A 2023 study in *Green Chemistry* proposed a catalytic method using transition metal catalysts to reduce energy consumption and waste generation. This approach aligns with the growing emphasis on environmentally friendly chemical processes. The catalytic efficiency of the method was demonstrated through high-yield synthesis of 1-Phenyl-2-pentanone, highlighting its potential for industrial applications.

1-Phenyl-2-pentanone is also being explored for its antimicrobial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that the compound exhibits bacteriostatic activity against Gram-positive bacteria. The aromatic ring and aliphatic chain of the molecule may interact with cell membrane components, disrupting bacterial growth. This finding suggests potential applications in the development of antimicrobial agents for clinical use.

Furthermore, 1-Phenyl-2-pentanone has been integrated into polymer science research. A 2023 paper in *Macromolecules* described its use as a monomer in the synthesis of polymers with tunable properties. The ketone group can participate in cross-linking reactions, enabling the creation of materials with specific mechanical and thermal properties. This application is particularly relevant in the development of biodegradable polymers for medical and environmental applications.

The synthetic versatility of 1-Phenyl-2-pentanone has also led to its use in agricultural chemistry. A 2023 study in *Journal of Agricultural and Food Chemistry* explored its potential as a pesticide. The aromatic ring and aliphatic chain may contribute to its insecticidal activity by interacting with target enzymes in pests. This application highlights the compound's broader utility beyond pharmaceutical and materials science.

1-Phenyl-2-pentanone continues to be a focal point in interdisciplinary research, bridging pharmaceutical science, materials science, and environmental chemistry. Its unique chemical structure and reactivity make it a valuable building block for the development of new therapeutic agents, nanomaterials, and sustainable chemical processes. As research progresses, the applications of 1-Phenyl-2-pentanone are expected to expand, further cementing its role in innovative chemical technologies.

6683-92-7 (1-Phenyl-2-pentanone) 関連製品

- 102-04-5(1,3-Diphenyl-2-propanone)

- 3318-61-4(1-Phenylpentane-2,4-dione)

- 1007-32-5(1-Phenyl-2-butanone)

- 2550-26-7(4-phenylbutan-2-one)

- 2096-86-8(4-Methylphenylacetone)

- 25870-62-6(1-Phenyl-2-hexanone)

- 18328-11-5(4-Phenylbutanal)

- 29898-25-7(1-Phenyl-3-hexanone)

- 20795-51-1(1-Phenylpentan-3-one)

- 5349-62-2(4-Methyl-1-phenyl-2-pentanone)